JNJ-46356479 JNJ-46356479 JNJ-46356479 is a Selective and Orally Bioavailable mGlu2 receptor Positive Allosteric Modulator (PAM). JNJ-46356479 showed mGlu2 PAM EC50=78 nM; mGlu2 PAM Emax (%) = 256. JNJ-46356479 is in vivo active, sw-EEG at 3mg/kg, p.o. JNJ-46356479 represents a more balanced profile that offers a significant improvement on the druglike attributes compared to previously reported leads.
Brand Name: Vulcanchem
CAS No.: 1254979-66-2
VCID: VC0531330
InChI: InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2
SMILES: C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F
Molecular Formula: C22H22F5N5
Molecular Weight: 451.445

JNJ-46356479

CAS No.: 1254979-66-2

Cat. No.: VC0531330

Molecular Formula: C22H22F5N5

Molecular Weight: 451.445

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JNJ-46356479 - 1254979-66-2

Specification

CAS No. 1254979-66-2
Molecular Formula C22H22F5N5
Molecular Weight 451.445
IUPAC Name 3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2
Standard InChI Key BNJUYVSEWGRELC-UHFFFAOYSA-N
SMILES C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F
Appearance Solid powder

Introduction

Mechanism of Action

JNJ-46356479 functions as a positive allosteric modulator specifically targeting the metabotropic glutamate receptor 2 (mGluR2) . This mechanism represents a significant departure from conventional antipsychotic approaches that primarily target dopaminergic systems. As an mGluR2 PAM, JNJ-46356479 enhances the receptor's response to endogenous glutamate without directly activating the receptor in the absence of glutamate .

The therapeutic rationale behind targeting mGluR2 stems from the glutamatergic dysfunction hypothesis of schizophrenia, which posits that excessive glutamate release and subsequent excitotoxicity contribute to the pathophysiology of the disorder . By positively modulating mGluR2 function, JNJ-46356479 reduces presynaptic glutamate release, potentially attenuating the "glutamate storm" associated with schizophrenia pathophysiology . This presynaptic reduction in glutamate release represents a upstream approach to managing glutamatergic dysfunction, potentially addressing the underlying neuropathological changes associated with schizophrenia rather than merely managing symptoms.

Preclinical Research Findings

Effects on Apoptotic Protein Levels

Recent research published in April 2024 in Progress in Neuropsychopharmacology & Biological Psychiatry examined the effects of JNJ-46356479 on brain apoptotic protein levels in a ketamine-induced mouse model of schizophrenia . This study represents a significant advancement in understanding the compound's neuroprotective mechanisms beyond its direct glutamatergic effects.

The researchers investigated whether JNJ-46356479 treatment could modify the levels of key proteins involved in apoptotic pathways, including proapoptotic proteins (caspase-3 and Bax) and the antiapoptotic protein Bcl-2 . The study found that JNJ-46356479 attenuated apoptosis in the brain by partially restoring levels of the antiapoptotic Bcl-2 protein, which is significantly reduced in animals exposed to ketamine . This restoration helped normalize the Bax/Bcl-2 ratio to levels comparable to control groups without directly modifying Bax protein levels, suggesting that JNJ-46356479 specifically activates antiapoptotic pathways rather than inhibiting proapoptotic mechanisms .

In the prefrontal cortex, caspase-3 protein levels showed significant differences between treatment groups, with elevated levels in ketamine-treated animals that received vehicle compared to vehicle-treated animals that received JNJ-46356479 . These findings suggest that JNJ-46356479 may exert neuroprotective effects by modulating apoptotic pathways, potentially contributing to its therapeutic efficacy in schizophrenia.

Behavioral Studies

Behavioral assessments conducted in mouse models have demonstrated that JNJ-46356479 treatment during adulthood effectively ameliorates cognitive and negative deficits present in a postnatal ketamine mouse model of schizophrenia . Previous studies have shown that early JNJ-46356479 treatment during adolescence also improves cognitive and negative symptoms in the same animal model .

Specifically, mice exhibiting impaired spontaneous alternation in the Y-maze test (suggesting deficits in spatial working memory) and decreased social motivation and memory (assessed in both Three-Chamber and Five Trial Social Memory tests) showed partial reversal of these deficits following JNJ-46356479 treatment . These behavioral improvements align with the compound's molecular effects, as the study also found significant inverse correlations between proapoptotic protein levels and behavioral outcomes, providing a potential link between neuropathological deficits and schizophrenia symptomatology .

Future Prospects

JNJ-46356479 represents a promising candidate in the development of non-dopaminergic antipsychotics aimed at addressing the limitations of current treatments for schizophrenia. Several studies support mGluR2/3 PAMs as safe drugs with high tolerability that could form the basis of new pharmacological approaches to treating schizophrenia and potentially other neuropsychiatric disorders .

The compound's ability to modulate apoptotic pathways suggests potential applications beyond symptom management, potentially addressing underlying neuropathological processes. This could be particularly relevant during critical neurodevelopmental periods, where such interventions might ameliorate or even prevent schizophrenia progression .

Future research directions might include:

  • Advancing to clinical trials to assess safety, tolerability, and efficacy in human subjects

  • Further investigation of JNJ-46356479's effects on specific neural circuits and regions implicated in schizophrenia

  • Exploration of potential combination therapies with existing antipsychotics

  • Assessment of long-term effects and potential disease-modifying properties

  • Investigation of potential applications in other psychiatric and neurological conditions characterized by glutamatergic dysfunction

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator